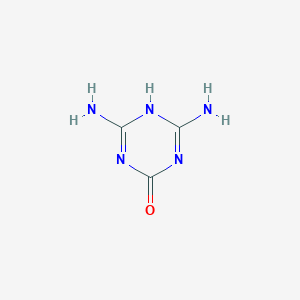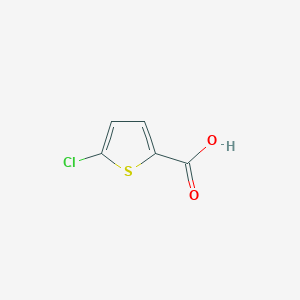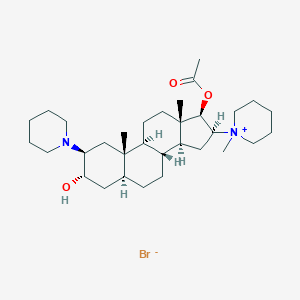
1-(4-Cyanophenyl)guanidin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1-(4-Cyanophenyl)guanidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound’s biological activities make it useful in studying enzyme interactions and cellular processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Vorbereitungsmethoden
The synthesis of 1-(4-Cyanophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 4-cyanoaniline hydrochloride with aqueous cyanamide in diglyme . This reaction produces 1-(4-Cyanophenyl)guanidine hydrochloride, which can then be further processed to obtain the desired compound. Industrial production methods often focus on optimizing yield and reducing reaction times, such as using microwave-promoted methods .
Analyse Chemischer Reaktionen
1-(4-Cyanophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert 1-(4-Cyanophenyl)guanidine into other derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the molecule.
Common reagents used in these reactions include sodium acetate, diethyl malonate, and N-methylpyrrolidin-2-one (NMP) . The major products formed from these reactions depend on the specific conditions and reagents used.
Wirkmechanismus
The mechanism of action of 1-(4-Cyanophenyl)guanidine involves its ability to form hydrogen bonds and interact with biological molecules. The high basicity of the guanidine group allows it to be protonated, forming the guanidinium cation, which can interact with aromatic systems in biological environments . This interaction can influence the conformation of substituted guanidinium species and their binding to molecular targets such as DNA and proteins.
Vergleich Mit ähnlichen Verbindungen
1-(4-Cyanophenyl)guanidine can be compared to other guanidine derivatives, such as:
Diphenyl 4,4′-bis-guanidinium derivatives: These compounds also exhibit DNA-binding affinity and antitrypanosomal activity.
2-Aminoimidazolines: These cyclic guanidines are present in many natural products and have medicinal interest.
2-Amino-1,4,5,6-tetrahydropyrimidines: Another class of cyclic guanidines with biological activity.
The uniqueness of 1-(4-Cyanophenyl)guanidine lies in its specific structure, which allows for diverse chemical reactions and biological interactions.
Eigenschaften
IUPAC Name |
2-(4-cyanophenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-5-6-1-3-7(4-2-6)12-8(10)11/h1-4H,(H4,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDGLZSKNFJBER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589935 | |
| Record name | N''-(4-Cyanophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5637-42-3 | |
| Record name | N-(4-Cyanophenyl)guanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5637-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N''-(4-Cyanophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-cyanophenyl)guanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.449 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-(4-Cyanophenyl)guanidine in the synthesis of Rilpivirine?
A1: 1-(4-Cyanophenyl)guanidine serves as a crucial building block in the synthesis of Rilpivirine. [] It reacts with ethyl 3-oxopropanoate, generated in situ from ethyl acetate and methyl formate, to form a pyrimidine intermediate. This intermediate then undergoes chlorination to yield the target compound, Rilpivirine.
Q2: Are there any advantages to using 1-(4-Cyanophenyl)guanidine in this specific synthesis route?
A2: The article highlights several advantages of this synthesis method, which utilizes 1-(4-Cyanophenyl)guanidine. These advantages include:
- Cost-effectiveness: The starting materials and reagents used in this route are readily available and relatively inexpensive. []
- High Yield: The reactions involved in this synthesis exhibit excellent yields, making it an efficient process. []
- Scalability: The straightforward nature of the reactions and the use of readily available materials make this synthesis method suitable for large-scale production. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















